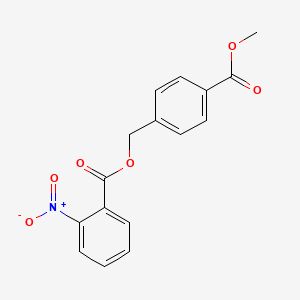![molecular formula C21H26N2O2 B5778450 N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide, commonly known as DEAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAA belongs to the class of acrylamide derivatives and has been extensively studied for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of DEAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth. DEAA has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been suggested that DEAA may interfere with the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
DEAA has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in medicinal applications. In addition to its anticancer properties, DEAA has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DEAA in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, DEAA is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation of using DEAA is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on DEAA. One area of interest is the development of DEAA-based drug candidates for the treatment of cancer and other diseases. Another area of interest is the use of DEAA as a building block for the synthesis of functional materials and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of DEAA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DEAA involves the reaction of 4-(diethylamino)aniline and 4-ethoxyphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure DEAA.
Applications De Recherche Scientifique
DEAA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DEAA has been explored as a potential drug candidate due to its ability to inhibit the growth of cancer cells and its low toxicity. In materials science, DEAA has been used as a building block for the synthesis of functional polymers and nanoparticles. In analytical chemistry, DEAA has been employed as a derivatizing agent for the detection of amino acids and peptides.
Propriétés
IUPAC Name |
(E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-23(5-2)19-12-10-18(11-13-19)22-21(24)16-9-17-7-14-20(15-8-17)25-6-3/h7-16H,4-6H2,1-3H3,(H,22,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWKLCIZSCEHFQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)


![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)

![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)



